BMY-28190
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Overview
Description
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate is a complex organic compound with potential applications in various scientific fields. This compound features multiple functional groups, including amino, hydroxyl, and amide groups, which contribute to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate typically involves multi-step organic reactions. One common approach is the condensation of 2,4-diaminobutanoic acid with 2-amino-1-hydroxybutanoic acid under controlled conditions. The reaction may require catalysts and specific temperature and pH conditions to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process would be optimized for efficiency, cost-effectiveness, and environmental sustainability. Key considerations include the selection of solvents, catalysts, and purification methods to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The amide group can be reduced to amines under specific conditions.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary or secondary amines.
Scientific Research Applications
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and enzyme interactions.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutanoic acid
- 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutanamide
- 2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutanone
Uniqueness
2-Amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate stands out due to its unique combination of functional groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various scientific and industrial applications.
Properties
CAS No. |
117153-91-0 |
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Molecular Formula |
C8H19N4O3- |
Molecular Weight |
219.26 g/mol |
IUPAC Name |
2-amino-4-(2,4-diaminobutanoylamino)-1-hydroxybutan-1-olate |
InChI |
InChI=1S/C8H19N4O3/c9-3-1-5(10)7(13)12-4-2-6(11)8(14)15/h5-6,8,14H,1-4,9-11H2,(H,12,13)/q-1 |
InChI Key |
CXSQFTMIJNQLFQ-UHFFFAOYSA-N |
SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
Canonical SMILES |
C(CN)C(C(=O)NCCC(C(O)[O-])N)N |
Synonyms |
BMY 28190 BMY-28190 gamma-poly-alpha,gamma-diaminobutyric acid |
Origin of Product |
United States |
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